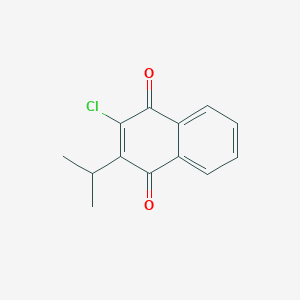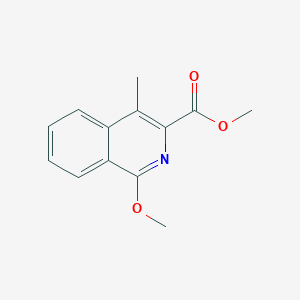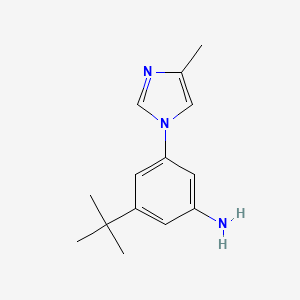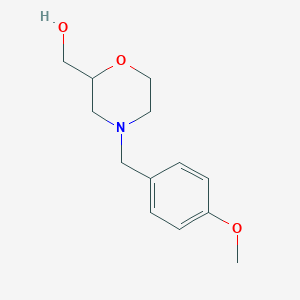
2,2'-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-chloro-5-(chloromethyl)thiazole and diethanolamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The crude product is purified using recrystallization techniques, often from ethyl acetate, to obtain the final compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Temperature Control: Precise temperature control is maintained to optimize the reaction yield.
Purification: Industrial purification methods such as distillation and crystallization are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of dyes, biocides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(chloromethyl)thiazole: A precursor in the synthesis of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol.
Thiazole: The parent compound of the thiazole derivatives.
2-Aminothiazole: Another thiazole derivative with different biological activities.
Uniqueness
Its chloromethyl group and diethanolamine moiety provide unique sites for chemical modifications, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H13ClN2O2S |
|---|---|
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H13ClN2O2S/c9-8-10-5-7(14-8)6-11(1-3-12)2-4-13/h5,12-13H,1-4,6H2 |
InChI-Schlüssel |
HLJSNTVPAIOMRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)Cl)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)

![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)
